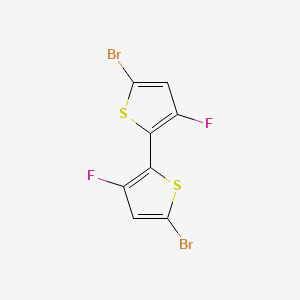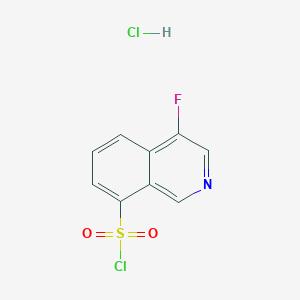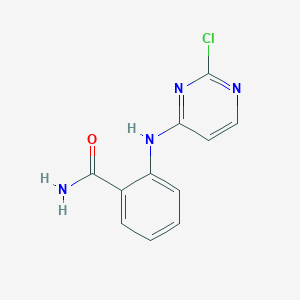![molecular formula C19H17ClN4O5 B12098059 [4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)
[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate is a complex organic compound that features a purine base, a chlorinated purine derivative, and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. One common approach is to start with a chlorinated purine derivative, which undergoes glycosylation to introduce the oxolan ring. This intermediate is then esterified with acetic acid and benzoic acid derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in modifying the purine base or ester functionalities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the purine base .
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules. It may serve as a probe in biochemical assays to investigate enzyme activities or binding affinities.
Medicine
Medically, derivatives of this compound could be explored for their potential antiviral or anticancer properties. The chlorinated purine base is of particular interest due to its potential to interfere with nucleic acid synthesis in pathogens or cancer cells .
Industry
Industrially, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also be employed in the synthesis of specialty chemicals or pharmaceuticals .
Mécanisme D'action
The mechanism of action of [4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The chlorinated purine base can mimic natural nucleotides, potentially inhibiting enzymes involved in nucleic acid synthesis. This inhibition can disrupt cellular processes in pathogens or cancer cells, leading to their death or reduced proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
[3,4-bis(acetyloxy)-5-(2-amino-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate: Similar structure but with different functional groups.
[3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate: Another derivative with benzoyl groups instead of acetyl groups.
Uniqueness
What sets [4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both acetyl and benzoate esters, along with the chlorinated purine base, makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C19H17ClN4O5 |
|---|---|
Poids moléculaire |
416.8 g/mol |
Nom IUPAC |
[4-acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H17ClN4O5/c1-11(25)28-14-7-13(8-27-19(26)12-5-3-2-4-6-12)29-18(14)24-10-23-15-16(20)21-9-22-17(15)24/h2-6,9-10,13-14,18H,7-8H2,1H3 |
Clé InChI |
HCRYZQKBFPVPFX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B12097979.png)
![9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate](/img/structure/B12097986.png)




![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B12098026.png)





![5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12098080.png)

